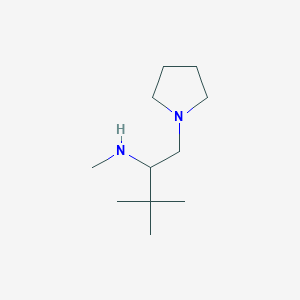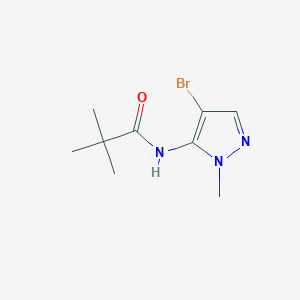
(2,2-Dimethyl-1-pyrrolidin-1-ylmethyl-propyl)-methyl-amine
Vue d'ensemble
Description
(2,2-Dimethyl-1-pyrrolidin-1-ylmethyl-propyl)-methyl-amine, also known as DMPA, is an organic compound used in scientific research and laboratory experiments. It is a colorless, odorless, and crystalline solid that is soluble in water and alcohol. DMPA is commonly used as a reagent in organic synthesis and has a wide range of applications in various fields, including biochemistry, pharmacology, and medicine.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a crucial step in developing premafloxacin, an antibiotic targeting veterinary pathogens. This process includes an asymmetric Michael addition and a stereoselective alkylation, showcasing the compound's role in chemical synthesis processes (Fleck et al., 2003).
Environmental and Analytical Chemistry
- Analysis of primary and secondary aliphatic amines in water at sub-ppb levels involves derivatization with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride. This method demonstrates the importance of such compounds in environmental monitoring and pollution assessment (Sacher et al., 1997).
Catalysis and Material Science
- Novel copper(I) complexes containing bidentate iminopyridine ligands were synthesized for studying their structural properties and quasireversible redox behavior. This research underscores the potential of such compounds in catalysis and material science applications (Dehghanpour et al., 2007).
Organic Synthesis Enhancements
- The development of an improved nickel pincer complex for cross-coupling of nonactivated secondary alkyl halides was facilitated by replacing a dimethyl amino group with a pyrrolidino group. This highlights the compound's role in enhancing organic synthesis methods (Garcia et al., 2016).
Polymer Solar Cells
- A benzodithiophene-based novel electron transport layer was created for highly efficient polymer solar cells, indicating the compound's application in the development of advanced materials for renewable energy technologies (Kim et al., 2014).
Propriétés
IUPAC Name |
N,3,3-trimethyl-1-pyrrolidin-1-ylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-11(2,3)10(12-4)9-13-7-5-6-8-13/h10,12H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLVINSPTFHSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1CCCC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374430 | |
| Record name | N,3,3-Trimethyl-1-(pyrrolidin-1-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethyl-1-pyrrolidin-1-ylmethyl-propyl)-methyl-amine | |
CAS RN |
672310-03-1 | |
| Record name | N,3,3-Trimethyl-1-(pyrrolidin-1-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1598045.png)




![3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1598052.png)


![4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1598058.png)
![7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B1598059.png)

